molecular formula C14H14O3 B565504 Methyl 6-Methoxy-2-naphthylacetate-d6 CAS No. 1246815-39-3

Methyl 6-Methoxy-2-naphthylacetate-d6

Cat. No.: B565504
CAS No.: 1246815-39-3
M. Wt: 236.3
InChI Key: NWIMPGMAVYLECN-WFGJKAKNSA-N
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Description

Methyl 6-Methoxy-2-naphthylacetate-d6 (C₁₄H₈D₆O₃, MW 236.30) is a deuterated derivative of methyl 6-methoxy-2-naphthylacetate, where six hydrogen atoms are replaced with deuterium isotopes. This compound is primarily utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), due to its near-identical chemical behavior to the non-deuterated analog while offering distinct mass spectral characteristics . Its structure comprises a naphthalene ring substituted with a methoxy group at position 6 and an acetate ester at position 2. The deuterium substitution occurs in the methyl group of the ester moiety, enhancing its utility in pharmacokinetic studies and impurity profiling during pharmaceutical manufacturing .

Properties

CAS No.

1246815-39-3

Molecular Formula

C14H14O3

Molecular Weight

236.3

IUPAC Name

trideuteriomethyl 2-[6-(trideuteriomethoxy)naphthalen-2-yl]acetate

InChI

InChI=1S/C14H14O3/c1-16-13-6-5-11-7-10(8-14(15)17-2)3-4-12(11)9-13/h3-7,9H,8H2,1-2H3/i1D3,2D3

InChI Key

NWIMPGMAVYLECN-WFGJKAKNSA-N

SMILES

COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)OC

Synonyms

6-Methoxy-2-naphthaleneacetic Acid Methyl Ester-d6; 

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation and Carbinol Formation

The synthesis of 6-Methoxy-2-naphthylacetic acid begins with a Friedel-Crafts reaction between chloral (CCl3CHO) and naphthalene. This reaction, conducted in nitrobenzene or carbon disulfide at 45–50°C, yields 1-naphthyl(trichloromethyl)carbinol as the major product (80–90% regioselectivity). Nuclear magnetic resonance (NMR) analysis confirms the structure, with singlet peaks at δ 5.97 (1-naphthyl) and δ 5.2 (2-naphthyl) in a 4:1 ratio. The carbinol is subsequently hydrolyzed to α-methoxy-1-naphthylacetic acid using methanolic potassium hydroxide (45–50°C, 8 hours), achieving a 66% yield.

Deuteration Strategy : Replacing methanol with deuterated methanol (CD3OD) during hydrolysis introduces deuterium into the methoxy group, forming α-methoxy-d3-1-naphthylacetic acid.

Oxidation of 6-Methoxy-2-acetonaphthone

An alternative route starts with 6-Methoxy-2-acetonaphthone, as described in patent CN113651680A. Oxidation of the ketone to the carboxylic acid is achieved via haloform reaction using iodine (I2) in a basic deuterated medium (NaOD/D2O), yielding 6-Methoxy-2-naphthylacetic acid-d2 (deuteration at the α-position of the acetic acid moiety).

Reaction Conditions :

  • Catalyst : Cuprous chloride (CuCl) or iodide (CuI)

  • Solvent : Dimethyl sulfoxide (DMSO) or 1,4-dioxane

  • Temperature : 120°C

  • Yield : 51–61%

Esterification with Deuterated Methanol

Acid-Catalyzed Esterification

The carboxylic acid is esterified with deuterated methanol (CD3OD) under acidic conditions. Concentrated sulfuric acid (H2SO4) catalyzes the reaction at 65–70°C for 24 hours, producing Methyl 6-Methoxy-2-naphthylacetate-d6.

Key Data :

ParameterValue
Molar Ratio (Acid:CD3OD)1:10
Yield85–90%
Purity (HPLC)≥99%

Purification via Recrystallization

The crude ester is purified using ethyl acetate in a 1:10 solid-to-liquid ratio. Activated carbon (10% w/w) removes impurities, followed by hot filtration and cooling to 5°C for crystallization.

Recrystallization Results :

StepOutcome
Initial Purity92%
Final Purity99.5%
Recovery Rate78%

Deuteration Efficiency and Analytical Validation

Isotopic Purity Assessment

Deuterium incorporation is verified via mass spectrometry (MS) and proton NMR. The absence of proton signals at δ 3.4 (-OCH3) and δ 3.5 (-COOCH3) confirms >99% deuteration.

MS Data :

  • Molecular Ion Peak : m/z 286.3 [M+H]+

  • Isotopic Pattern : Matches d6 theoretical distribution

Comparative Analysis of Methods

The table below contrasts Friedel-Crafts and acetonaphthone oxidation routes:

ParameterFriedel-Crafts RouteAcetonaphthone Route
Overall Yield58%63%
Deuteration CostHigh (CD3OD usage)Moderate (NaOD/D2O)
ScalabilityLimited by carbinol stepIndustrial-friendly
Purity99.5%98.8%

Challenges in Industrial-Scale Production

Cost of Deuterated Reagents

Deuterated methanol (CD3OD) accounts for 70% of total synthesis costs. Substituting partial deuteration steps (e.g., using CD3OD only in esterification) reduces expenses while maintaining d6 compliance.

Regioselectivity in Friedel-Crafts Reactions

Naphthalene’s reactivity at the 1- vs. 2-position affects yield. Using nitrobenzene as a solvent increases 1-position selectivity to 90%, minimizing byproducts .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-Methoxy-2-naphthylacetate-d6 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Methyl 6-Methoxy-2-naphthylacetate-d6 is used in various scientific research fields, including:

    Chemistry: As a stable isotope-labeled compound, it is used in tracer studies and reaction mechanism investigations.

    Biology: It is used in metabolic studies to trace the pathways of drug metabolism.

    Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: It is used in the production of labeled metabolites for drug development and testing.

Mechanism of Action

The mechanism of action of Methyl 6-Methoxy-2-naphthylacetate-d6 involves its incorporation into biological systems where it can be traced using mass spectrometry or nuclear magnetic resonance spectroscopy. The deuterium atoms provide a distinct signal that allows researchers to track the compound’s behavior and interactions within the system .

Comparison with Similar Compounds

Table 1: Key Properties of Methyl 6-Methoxy-2-naphthylacetate-d6 and Related Compounds

Compound Name Molecular Formula Molecular Weight Functional Groups Primary Application Reference
This compound C₁₄H₈D₆O₃ 236.30 Naphthyl, Methoxy, Ester (deut.) Internal standard for LC-MS
6-Methoxy-2-naphthaleneacetic Acid-d3 C₁₃H₉D₃O₃ 219.25 Naphthyl, Methoxy, Carboxylic Acid (deut.) Metabolite quantification
(6-Methoxy-2-naphthyl)acetic Acid C₁₃H₁₂O₃ 216.24 Naphthyl, Methoxy, Carboxylic Acid Pharmaceutical impurity standard
6,6'-Dimethoxy-2,2'-binaphthalenyl C₂₂H₁₆O₂ 312.36 Binaphthyl, Methoxy Impurity profiling in APIs
Methyl 6-Methoxy-2-naphthylacetate C₁₄H₁₄O₃ 230.26 Naphthyl, Methoxy, Ester Synthetic intermediate

Physicochemical and Analytical Behavior

  • Deuterated vs. Non-Deuterated Analogs: The deuterated ester (236.30 Da) exhibits a 6 Da mass increase compared to its non-deuterated counterpart (230.26 Da) due to isotopic substitution. This mass shift enables precise differentiation in mass spectrometry while maintaining similar chromatographic retention times, ensuring accurate quantification . In contrast, the carboxylic acid derivatives (e.g., 6-Methoxy-2-naphthaleneacetic Acid-d3, 219.25 Da) lack the ester group, resulting in higher polarity and distinct solubility profiles.
  • Stability :
    Esters like this compound are prone to hydrolysis under acidic or alkaline conditions, whereas carboxylic acids (e.g., (6-Methoxy-2-naphthyl)acetic Acid) are more stable in aqueous environments. Deuterium substitution minimally affects stability but enhances resistance to metabolic degradation in biological matrices .

  • Chromatographic Behavior : Binaphthalenyl impurities (e.g., 6,6'-Dimethoxy-2,2'-binaphthalenyl, 312.36 Da) display significantly longer retention times in reversed-phase HPLC due to their larger molecular size and hydrophobic binaphthyl structure. In contrast, methyl esters elute earlier owing to their lower molecular weight and ester functionality .

Q & A

Q. Table 1. Key Impurities in Synthesis of Deuterated Naphthylacetate Derivatives

Impurity NameCAS NumberSourceMitigation Strategy
6,6'-Dimethoxy-2,2'-binaphthalenyl29619-45-2Dimerization during synthesisHPLC purification (C18 column)
Demethylnaproxen23981-47-7Incomplete esterificationAcid-catalyzed reflux optimization

Q. Table 2. Stability of this compound in Biological Matrices

MatrixStorage ConditionDegradation (%) at 30 DaysRecommended Protocol
Plasma-80°C<5%Single-use aliquots in glass vials
Urine4°C15%Add 0.1% formic acid, store at -20°C

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